molecular formula C16H12N2O3 B8723125 5-(9H-fluoren-9-ylmethoxy)-3H-1,3,4-oxadiazol-2-one CAS No. 250280-31-0

5-(9H-fluoren-9-ylmethoxy)-3H-1,3,4-oxadiazol-2-one

Cat. No. B8723125
M. Wt: 280.28 g/mol
InChI Key: NCJBFDZDBVZGED-UHFFFAOYSA-N
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Patent
US07060707B2

Procedure details

A suspension of N-[(9H-fluoren-9-ylmethoxy)carbonyl]hydrazine (141) (1.49 g, 5.78 mmol), CH2Cl2 (60 ml) and saturated NaHCO3 solution (60 ml) was stirred vigorously at 0° C. for 5 minutes, and the solution was then left for 5 minutes without stirring. Phosgene (1.89 M in toluene, 7.95 ml, 15.0 mmol) was then carefully added to the lower, organic phase using a syringe, and stirring of the reaction mixture was begun again immediately after the addition. After 10 minutes, water (20 ml) and CH2Cl2 (20 ml) were added to the reaction mixture. The phases were then separated rapidly, the aqueous phase was extracted with CH2Cl2 (50 ml), and the combined organic phases were dried over Na2SO4. Removal of the solvent under reduced pressure and drying gave a colourless solid (1.35 g, 4.82 mmol, 83%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][NH2:19])=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:20]([O-])(O)=[O:21].[Na+].C(Cl)(Cl)=O>C(Cl)Cl.O>[CH:10]1[C:11]2[CH:12]([CH2:14][O:15][C:16]3[O:17][C:20](=[O:21])[NH:19][N:18]=3)[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NN
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.95 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was then left for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
without stirring
STIRRING
Type
STIRRING
Details
stirring of the reaction mixture
ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases were then separated rapidly
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC1=NNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.82 mmol
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.